molecular formula C19H21N7O4S B2828278 2-(4-(4-(N,N-dimethylsulfamoyl)benzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396636-58-0

2-(4-(4-(N,N-dimethylsulfamoyl)benzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Cat. No. B2828278
CAS RN: 1396636-58-0
M. Wt: 443.48
InChI Key: XSKIMGKCFUSDHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual components (the tetrazole ring, the amide group, the sulfamoyl group, and the phenyl group), followed by their combination in a series of reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple nitrogen atoms in the tetrazole ring and the amide and sulfamoyl groups could result in a variety of potential hydrogen bonding interactions, which could affect the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group might be involved in hydrolysis reactions, while the tetrazole ring might participate in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfamoyl groups could increase its solubility in water, while the nonpolar phenyl group could increase its solubility in organic solvents .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

This compound exhibits interesting fluorescence properties. Theoretical and experimental studies have shown that it forms a non-emissive intramolecular charge transfer state (ICT) in various solvents. The betaine electronic structure of the trinitrophenyl group in the ground state and the charge transfer nature of the long-wavelength transition support the observed ICT formation. Researchers can explore its potential as a fluorescent probe or imaging agent in biological systems .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with a specific biological target, such as an enzyme or receptor. Without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, investigations into its potential uses (for example, as a drug or a chemical reagent), and the development of methods for its safe and efficient synthesis .

properties

IUPAC Name

2-[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O4S/c1-24(2)19(28)17-21-23-26(22-17)15-9-7-14(8-10-15)20-18(27)13-5-11-16(12-6-13)31(29,30)25(3)4/h5-12H,1-4H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKIMGKCFUSDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-(N,N-dimethylsulfamoyl)benzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

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